molecular formula C21H15N3O B2366349 N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879921-41-2

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B2366349
CAS No.: 879921-41-2
M. Wt: 325.371
InChI Key: HNHSNBXXGBXNBF-UHFFFAOYSA-N
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Description

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound with the molecular formula C21H15N3O. It is a derivative of quinoline, a nitrogen-containing bicyclic compound, and features a phenyl group, a pyridinyl group, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

It is known that similar compounds have shownantioxidant, antimicrobial, and antifungal activity

Mode of Action

Molecular docking studies for similar compounds have exhibited excellent binding energy interaction with protein enzymes , suggesting that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to exhibit antioxidant, antimicrobial, and antifungal activities , suggesting that this compound may affect related biochemical pathways.

Pharmacokinetics

The compound’s predicted properties include a melting point of 202-203 °c, a boiling point of 4776±400 °C, and a density of 1280±006 g/cm3 . These properties may impact the compound’s bioavailability.

Result of Action

Similar compounds have shown antioxidant, antimicrobial, and antifungal activities , suggesting that this compound may have similar effects.

Action Environment

It is known that the lipophilicity of similar compounds can impact their activity , suggesting that the compound’s action may also be influenced by environmental factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with 4-cyanopyridine in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the presence of both phenyl and pyridinyl groups, which enhance its ability to interact with a wide range of biological targets. This structural complexity contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-phenyl-2-pyridin-4-ylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c25-21(23-16-6-2-1-3-7-16)18-14-20(15-10-12-22-13-11-15)24-19-9-5-4-8-17(18)19/h1-14H,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHSNBXXGBXNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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